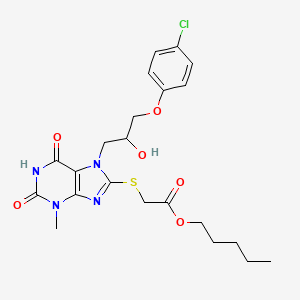
pentyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pentyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a useful research compound. Its molecular formula is C22H27ClN4O6S and its molecular weight is 510.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
It is known that similar compounds, like chlorphenesin, act as muscle relaxants and block nerve impulses (or pain sensations) that are sent to the brain .
Biochemical Pathways
Similar compounds have been shown to act in the central nervous system (cns), suggesting that it may affect neurotransmission or other cns-related pathways .
Pharmacokinetics
Similar compounds like chlorphenesin are known to be rapidly and completely absorbed, metabolized in the liver, and excreted as a glucuronide metabolite .
Result of Action
Similar compounds like chlorphenesin are known to block nerve impulses (or pain sensations) that are sent to the brain, acting as muscle relaxants .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water in the reaction medium can disfavor synthetic reactions while encouraging hydrolytic ones . Furthermore, the compound’s volatility and solubility can affect its distribution in the environment and its bioavailability .
Biological Activity
Pentyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a complex compound with a molecular formula of C22H27ClN4O6S and a molecular weight of 510.99 g/mol. This compound is of interest due to its potential biological activities, particularly in pharmacology and biochemistry.
Structure and Properties
The compound features a purine derivative structure, which is significant as purines play crucial roles in various biological processes, including cellular signaling and energy metabolism. The presence of the 4-chlorophenoxy group may enhance its interactions with biological targets, potentially influencing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H27ClN4O6S |
| Molecular Weight | 510.99 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound may be linked to its interaction with G protein-coupled receptors (GPCRs), which are pivotal in mediating cellular responses to various stimuli. Research has shown that compounds similar to this compound can modulate GPCR activity, leading to diverse physiological effects such as:
- Increased intracellular calcium levels through inositol trisphosphate pathways.
- Regulation of neurotransmitter release , influencing mood and cognition.
- Modulation of metabolic pathways , potentially affecting lipid metabolism and glucose homeostasis .
Case Studies
- Cardiovascular Effects : In studies examining the effects of similar compounds on cardiovascular health, it was found that these agents could lower blood pressure and improve lipid profiles by activating PPAR delta pathways. This suggests a potential application in treating metabolic disorders such as hypercholesterolemia and diabetes .
- Neuropharmacological Applications : Research indicates that compounds with purine structures can act on central nervous system receptors, providing insights into their potential use for treating neurological disorders. For example, modulation of adenosine receptors has been linked to neuroprotective effects in models of neurodegeneration .
Biological Activity Table
Properties
IUPAC Name |
pentyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O6S/c1-3-4-5-10-32-17(29)13-34-22-24-19-18(20(30)25-21(31)26(19)2)27(22)11-15(28)12-33-16-8-6-14(23)7-9-16/h6-9,15,28H,3-5,10-13H2,1-2H3,(H,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBJLCYZAYHIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














